![molecular formula C14H18N2O4 B5675555 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-piperazinedione](/img/structure/B5675555.png)
1-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-piperazinedione
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Overview
Description
Synthesis Analysis
The synthesis of related piperazinedione compounds involves multiple steps, including acylation, alkylation, and cyclocondensation reactions. For example, a specific piperazine-2,5-dione derivative was synthesized from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate through a six-step process yielding a 23% final product (Weatherhead-Kloster et al., 2005). This synthesis pathway highlights the complex nature of synthesizing such compounds and the potential for producing polymorphic crystalline forms through various crystallization techniques.
Molecular Structure Analysis
The molecular structure of piperazinedione derivatives has been characterized using single-crystal X-ray analysis, revealing different hydrogen-bonding networks among polymorphs. These studies help in understanding the compound's solid-state behavior and solution aggregation (Weatherhead-Kloster et al., 2005). Molecular modelling and NMR studies have further provided insights into the specific solution conformation of these molecules (Herbert & Kelleher, 1994).
Chemical Reactions and Properties
1,4-Disubstituted 2,6-piperazinediones undergo oxidation at the methylene group in the piperazine ring, leading to various products depending on the treatment, showcasing the compound's reactive nature and versatility in chemical transformations (Tanaka, Yamazaki, & Ohta, 1977).
Physical Properties Analysis
The physical properties, including crystallization behavior and thermochemical characteristics, have been studied for piperazinedione derivatives. The ability to form polymorphic crystalline forms and the detailed analysis of their thermal events provide essential data for understanding the material's stability and potential application areas (Wells et al., 2012).
Chemical Properties Analysis
The chemical properties of 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-piperazinedione derivatives have been extensively explored through synthesis and reaction studies. These investigations include the formation of C-S bonds, reactions with sulfur monochloride, and the creation of multifullerene derivatives, highlighting the compound's reactivity and potential for creating novel materials (Hino & Sato, 1974; Zhang et al., 2002).
properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-11-4-3-10(7-12(11)20-2)5-6-16-13(17)8-15-9-14(16)18/h3-4,7,15H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIVBBYGWZAGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CNCC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione |
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